molecular formula C16H16N4OS B6084618 N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

Cat. No. B6084618
M. Wt: 312.4 g/mol
InChI Key: IVRHQJZUDXDBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolopyridine family and is known to have several biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide is not fully understood. However, it is known to have activity against several enzymes, as mentioned above. This compound may also have activity against other cellular targets.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide has several biochemical and physiological effects. This compound has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have potential anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide in lab experiments include its potential activity against several enzymes and its potential anticancer activity. However, the limitations of using this compound include its unknown mechanism of action and potential toxicity.

Future Directions

There are several potential future directions for research involving N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide. One potential direction is to investigate its potential activity against other cellular targets. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, studies are needed to investigate the potential toxicity of this compound.

Synthesis Methods

The synthesis of N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide involves several steps. The starting material is 2-bromo-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]pyridine, which is reacted with sodium azide to form the corresponding azide. The azide is then reduced using palladium on carbon to give the amine. The amine is then reacted with 2-bromoacetic acid to form the final product.

Scientific Research Applications

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide has potential applications in scientific research. This compound has been shown to have activity against several enzymes, including but not limited to, monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been shown to have potential anticancer activity.

properties

IUPAC Name

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-15(17-10-9-13-6-2-1-3-7-13)12-22-16-19-18-14-8-4-5-11-20(14)16/h1-8,11H,9-10,12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRHQJZUDXDBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-phenethylacetamide

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